molecular formula C22H21ClN2O B10886217 (3-Chlorophenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

(3-Chlorophenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10886217
M. Wt: 364.9 g/mol
InChI Key: MDDDSUAPGLEECB-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[4-(1-naphthylmethyl)piperazino]methanone is a complex organic compound that features a chlorophenyl group, a naphthylmethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[4-(1-naphthylmethyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chlorobenzoyl chloride with 1-naphthylmethylamine to form an amide intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3-chlorophenyl)[4-(1-naphthylmethyl)piperazino]methanone may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[4-(1-naphthylmethyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(3-Chlorophenyl)[4-(1-naphthylmethyl)piperazino]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[4-(1-naphthylmethyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
  • (3-Chlorophenyl)(4-methylphenyl)methanone

Uniqueness

(3-Chlorophenyl)[4-(1-naphthylmethyl)piperazino]methanone is unique due to the presence of both a naphthylmethyl group and a piperazine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H21ClN2O/c23-20-9-4-7-18(15-20)22(26)25-13-11-24(12-14-25)16-19-8-3-6-17-5-1-2-10-21(17)19/h1-10,15H,11-14,16H2

InChI Key

MDDDSUAPGLEECB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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